Cysteine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

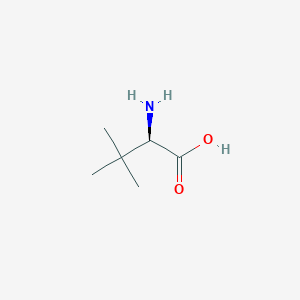

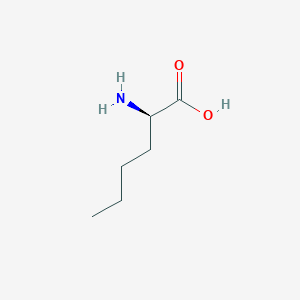

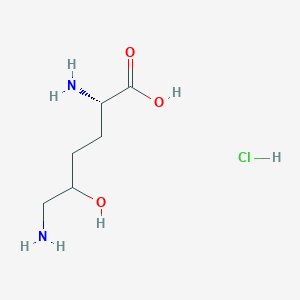

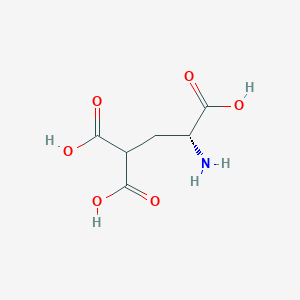

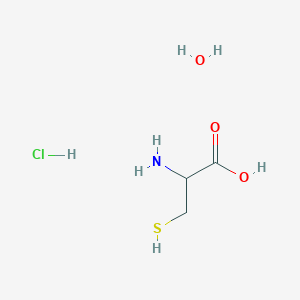

Cysteine hydrochloride is a hydrochloride salt form of cysteine, a sulfur-containing non-essential amino acid. It is commonly used in various fields, including pharmaceuticals, food, and cosmetics, due to its antioxidant properties and role in protein synthesis .

Wissenschaftliche Forschungsanwendungen

Cysteine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex amino acids and peptides.

Biology: Plays a crucial role in redox reactions and protein structure.

Medicine: Used in parenteral nutrition and as an antidote for acetaminophen overdose.

Industry: Employed in the food industry as a flavor enhancer and in cosmetics for its antioxidant properties

Wirkmechanismus

Cysteine hydrochloride exerts its effects primarily through its antioxidant properties. It participates in redox reactions, helping to maintain the redox balance within cells. It is also a precursor for the synthesis of glutathione, a critical antioxidant in the human body . The thiol group in cysteine can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

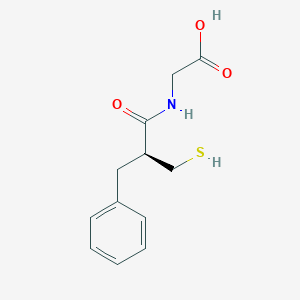

Cysteine hydrochloride, like cysteine, participates in various biochemical reactions. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile . It serves as a precursor to glutathione, a potent cellular antioxidant . It also contributes to the formation of disulfide bonds that stabilize protein structures .

Cellular Effects

This compound, similar to cysteine, has significant effects on various types of cells and cellular processes. It influences cell function by participating in redox reactions and acting as an antioxidant . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . Its thiol group can undergo oxidation to form the disulfide derivative cystine, which serves an important structural role in many proteins .

Metabolic Pathways

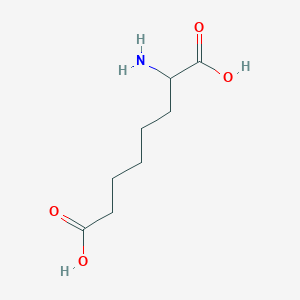

This compound is involved in various metabolic pathways. It can be synthesized in the human body when there is sufficient methionine available . It exhibits antioxidant properties and participates in redox reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cysteine hydrochloride can be synthesized through several methods. One common method involves the reduction of cystine, which is the oxidized dimer form of cysteine. The reduction process typically uses reducing agents such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrolysis of proteins, such as human hair or poultry feathers, followed by purification and crystallization. Another method involves the electrolytic reduction of cystine in an acidic medium, which is more cost-effective and yields a purer product .

Analyse Chemischer Reaktionen

Types of Reactions

Cysteine hydrochloride undergoes various chemical reactions, including:

Substitution: Cysteine can participate in nucleophilic substitution reactions due to its thiol group, which acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Hydrogen gas, sodium borohydride.

Reaction Conditions: Acidic or basic conditions depending on the desired reaction.

Major Products

Cystine: Formed through the oxidation of cysteine.

S-carboxymethyl-L-cysteine: Formed through nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Cysteine hydrochloride is often compared with other sulfur-containing amino acids, such as:

Cystine: The oxidized dimer form of cysteine, connected by a disulfide bond.

Methionine: Another sulfur-containing amino acid, which is essential and plays a role in methylation reactions.

Homocysteine: A sulfur-containing amino acid that is an intermediate in the methionine cycle.

Uniqueness

This compound is unique due to its high solubility in water and its ability to participate in a wide range of biochemical reactions. Its antioxidant properties and role in protein synthesis make it a valuable compound in various fields .

Eigenschaften

| { "Design of the Synthesis Pathway": "Cysteine hydrochloride can be synthesized by the reaction of cysteine with hydrochloric acid.", "Starting Materials": ["Cysteine", "Hydrochloric acid"], "Reaction": [ "Add cysteine to a round bottom flask", "Add hydrochloric acid dropwise to the flask while stirring", "Heat the mixture at 60°C for 1 hour", "Cool the mixture to room temperature", "Filter the precipitate and wash with cold water", "Dry the product under vacuum" ] } | |

CAS-Nummer |

10318-18-0 |

Molekularformel |

C3H8ClNO2S |

Molekulargewicht |

157.62 g/mol |

IUPAC-Name |

2-amino-3-sulfanylpropanoic acid;hydron;chloride |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |

InChI-Schlüssel |

IFQSXNOEEPCSLW-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)S.Cl |

Kanonische SMILES |

[H+].C(C(C(=O)O)N)S.[Cl-] |

melting_point |

Mp 175-178 ° dec. |

Andere CAS-Nummern |

7048-04-6 52-89-1 10318-18-0 |

Physikalische Beschreibung |

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Synonyme |

DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.